![molecular formula C16H16ClN3O2S B6497791 N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide CAS No. 953228-84-7](/img/structure/B6497791.png)

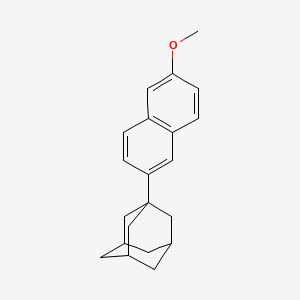

N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide” is a complex organic compound that contains several functional groups and heterocyclic rings . It has a thiazolo[3,2-a]pyrimidine core, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . This core is substituted with an acetamide group and a 3-chloro-2-methylphenyl group .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, it might involve the reaction of appropriate precursors under certain conditions . For instance, a related compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, was synthesized by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

未来方向

作用机制

Target of Action

The primary target of F2495-0525 is the human epidermal growth factor receptor 2 (HER2) . HER2 is a protein that plays a crucial role in the growth and division of cells. Overexpression of HER2 is often associated with certain types of cancer, including breast and ovarian cancers .

Mode of Action

F2495-0525 is an ex vivo gene-modified autologous chimeric antigen receptor-monocyte (CAR-Monocyte) cellular therapy . It works by modifying a patient’s own monocytes to express a chimeric antigen receptor (CAR) that targets HER2 . Once these CAR-Monocytes are reintroduced into the patient’s body, they can recognize and bind to HER2 on the surface of cancer cells . This binding triggers the CAR-Monocytes to differentiate into pro-inflammatory CAR macrophages, which can directly kill the cancer cells .

Biochemical Pathways

It is known that the activation of car-monocytes leads to a multi-modal anti-tumor mechanism of action . This includes direct cytotoxic effects on the tumor cells and the induction of an inflammatory response that can further enhance the anti-tumor activity .

Pharmacokinetics

The pharmacokinetic properties of F2495-0525 are currently under investigation. One of the key features of this therapy is itsin vivo persistence . This means that once the CAR-Monocytes are administered, they can persist in the body and continue to exert their anti-tumor effects over time . The CAR-Monocyte manufacturing platform enables the ability to manufacture up to 10 billion cells from a single apheresis and utilizes a rapid, single-day manufacturing process .

Result of Action

The result of F2495-0525’s action is a reduction in tumor growth . Pre-clinical data presented at The Society for Immunotherapy of Cancer’s Annual Meeting in November 2022 demonstrate that CT-0525 therapy reduced tumor growth in multiple pre-clinical solid tumor models .

Action Environment

The efficacy and stability of F2495-0525 can be influenced by various environmental factors within the body. For example, the presence of other immune cells, the tumor microenvironment, and the overall health status of the patient can all impact the effectiveness of the therapy

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-9-7-18-16-20(15(9)22)11(8-23-16)6-14(21)19-13-5-3-4-12(17)10(13)2/h3-5,7,11H,6,8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDLJSCLTAKNCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497711.png)

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497723.png)

![N-(4-acetylphenyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497730.png)

![2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6497734.png)

![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497742.png)

![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497763.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6497776.png)

![N-[(2-chlorophenyl)methyl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497780.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6497805.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497806.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6497813.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497819.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)